Product packaging for Isobutyl cis-3-octyloxiran-2-octanoate(Cat. No.:CAS No. 94158-21-1)

Isobutyl cis-3-octyloxiran-2-octanoate

Cat. No.: B12656251
CAS No.: 94158-21-1
M. Wt: 354.6 g/mol
InChI Key: RLZMLCOLHSMIMU-LEWJYISDSA-N
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Description

Contextualization of Epoxide and Ester Moieties in Advanced Organic Synthesis and Natural Product Chemistry

Epoxides, or oxiranes, are three-membered cyclic ethers that possess significant ring strain, making them highly reactive towards nucleophiles. This reactivity can be harnessed in a regio- and stereoselective manner, allowing for the controlled introduction of new functional groups and the construction of complex stereocenters. d-nb.infonih.gov In natural product synthesis, epoxides serve as key intermediates in the formation of polyether ladders, macrolides, and other intricate architectures found in compounds with potent biological activities. d-nb.info

Ester groups are ubiquitous in organic chemistry, found in countless natural products and synthetic molecules. They are important for their role in the construction of carbon skeletons through reactions such as the Claisen condensation and as protecting groups for carboxylic acids and alcohols. researchgate.net The presence of an ester can also influence the physical properties of a molecule, such as its polarity and volatility. The combination of an epoxide and an ester within the same molecule creates a bifunctional system with potential for a diverse range of chemical transformations.

Overview of Structurally Related Octanoate (B1194180) and Isobutyl Esters with Oxirane Functionalities

The structure of Isobutyl cis-3-octyloxiran-2-octanoate is characterized by a C18 backbone containing a central cis-epoxide ring, with an isobutyl ester at one end. A number of structurally related compounds are known and have been studied. For instance, various fatty acid esters, including octanoates, can be epoxidized to introduce the oxirane ring. Isobutyl octanoate itself is a known fatty acid ester. nih.gov

Long-chain epoxy esters are a class of compounds that have garnered attention for their potential applications as polymer precursors and in the formation of biocompatible materials. researchgate.netresearchgate.net The specific stereochemistry of the epoxide (cis or trans) and the nature of the ester group can significantly impact the properties and reactivity of the molecule.

Rationale for Investigating this compound within Contemporary Chemical Research

The investigation of a specific molecule like this compound is driven by several factors within contemporary chemical research. The presence of both a reactive epoxide and a stable ester group makes it a potentially valuable building block for the synthesis of more complex molecules. The long alkyl chains and the specific cis-stereochemistry of the epoxide suggest that it could be explored as a monomer for the synthesis of polymers with defined stereostructures and potentially unique physical properties.

Furthermore, the study of such molecules contributes to a deeper understanding of the interplay between different functional groups within a complex organic structure. Research into its synthesis would involve exploring stereoselective epoxidation reactions of unsaturated isobutyl esters, a topic of ongoing interest in organic methodology development. While detailed research findings on this compound are not widely published in peer-reviewed literature, its chemical structure suggests it could be a target for synthesis and a substrate for exploring new chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O3 B12656251 Isobutyl cis-3-octyloxiran-2-octanoate CAS No. 94158-21-1

Properties

CAS No.

94158-21-1

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

2-methylpropyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate

InChI

InChI=1S/C22H42O3/c1-4-5-6-7-9-12-15-20-21(25-20)16-13-10-8-11-14-17-22(23)24-18-19(2)3/h19-21H,4-18H2,1-3H3/t20-,21+/m0/s1

InChI Key

RLZMLCOLHSMIMU-LEWJYISDSA-N

Isomeric SMILES

CCCCCCCC[C@H]1[C@H](O1)CCCCCCCC(=O)OCC(C)C

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC(C)C

Origin of Product

United States

Synthetic Methodologies for Isobutyl Cis 3 Octyloxiran 2 Octanoate

Retrosynthetic Analysis of Isobutyl cis-3-octyloxiran-2-octanoate

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are at the ester and ether linkages, and the epoxide ring.

A logical retrosynthetic strategy begins with the disconnection of the isobutyl octanoate (B1194180) ester bond. This reveals isobutyl alcohol and a carboxylic acid precursor, cis-3-octyloxiran-2-carboxylic acid. Further disconnection of the ether bond within this precursor suggests a cis-epoxide with an adjacent alcohol and an octyl halide. The core of this strategy lies in the formation of the cis-disubstituted epoxide. This can be envisioned as arising from a cis-alkene precursor. youtube.com

This leads to two key fragments: a derivative of 2-decenoic acid and isobutanol. The cis-geometry of the alkene is crucial for establishing the final cis-stereochemistry of the epoxide.

Enantioselective and Diastereoselective Synthetic Strategies

Achieving the desired stereochemistry of this compound necessitates the use of enantioselective and diastereoselective synthetic methods.

Approaches to cis-Oxirane Ring Formation

The formation of the cis-oxirane ring is a critical step. Several methods can be employed to achieve high diastereoselectivity for cis-epoxides.

Directed Epoxidation of Allylic Alcohols: The epoxidation of allylic alcohols often proceeds with high diastereoselectivity due to hydrogen bonding between the hydroxyl group and the oxidizing agent, which directs the epoxidation to one face of the double bond. rsc.orgrsc.org For the synthesis of this compound, a key intermediate would be an allylic alcohol with a cis-double bond. The Sharpless-Katsuki epoxidation is a well-known method for the enantioselective epoxidation of allylic alcohols. acs.org While highly effective, it typically produces 2,3-epoxy alcohols. For the target molecule, a different substitution pattern is required.

Epoxidation of cis-Alkenes: The direct epoxidation of a cis-alkene precursor using reagents like meta-chloroperoxybenzoic acid (m-CPBA) can yield the desired cis-epoxide. organic-chemistry.org The stereochemistry of the starting alkene is directly translated to the epoxide. Therefore, the synthesis of the cis-alkene precursor is paramount.

Catalytic Asymmetric Epoxidation: The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes. mdpi.com This method could potentially be applied to a cis-alkene precursor to generate the desired enantiomer of the epoxide. Another approach involves the use of chiral dioxiranes, which have been shown to be effective in the enantioselective epoxidation of conjugated cis-enynes. organic-chemistry.org

Esterification Methods for Isobutyl Octanoate Linkage

The final step in the synthesis is the esterification of the epoxy carboxylic acid with isobutyl alcohol. The choice of esterification method is important, especially considering potential steric hindrance. researchgate.net

Fischer-Speier Esterification: This classic method involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. jove.commasterorganicchemistry.com To drive the equilibrium towards the product, an excess of the alcohol can be used, or water can be removed as it is formed. masterorganicchemistry.com

Coupling Reagent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate the carboxylic acid for esterification. organic-chemistry.org These methods are often milder than Fischer esterification and can be effective for sterically hindered substrates.

Activation via Acyl Chlorides or Anhydrides: The carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with the alcohol. This is a common and effective method, though it requires an additional synthetic step.

Precursor Identification and Elaboration

The successful synthesis of this compound relies on the availability and preparation of key precursors. Based on the retrosynthetic analysis, the primary precursors are a C10 carbon chain with the appropriate functionality to form the cis-epoxide and octanoic acid, and isobutanol.

One potential starting material for the C10 fragment is 2-decyn-1-ol. This can be reduced to the corresponding cis-allylic alcohol using a Lindlar catalyst. Subsequent epoxidation, as discussed in section 2.2.1, would yield the cis-epoxy alcohol. Oxidation of the primary alcohol to a carboxylic acid would then provide the cis-3-hydroxy-2-octyloxiranecarboxylic acid. Finally, esterification with isobutanol would yield the target molecule.

An alternative route could start from a long-chain alkyl epoxide. nih.govd-nb.inforesearchgate.net For instance, 1,2-epoxydecane (B1346635) could be a starting point. Ring-opening of this epoxide followed by a series of functional group interconversions could lead to the desired cis-substituted oxirane.

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

The efficiency of a multi-step synthesis is highly dependent on the optimization of each reaction step to maximize yields and minimize side products. nih.govacs.org For the synthesis of this compound, several factors would need to be carefully controlled.

In the epoxidation step, the choice of oxidant, solvent, temperature, and reaction time can significantly impact the diastereoselectivity and yield. For esterification, the catalyst, reaction temperature, and method of water removal are key parameters. jove.com The use of automated systems and design of experiments (DoE) can facilitate the rapid optimization of these variables. researchgate.net

Below is a hypothetical data table illustrating the optimization of the epoxidation of a model cis-alkene precursor.

EntryOxidantSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1m-CPBADichloromethane095:585
2m-CPBADichloromethane2590:1082
3Peracetic AcidEthyl Acetate088:1275
4Oxone®Acetone/Water2592:888

This is a hypothetical table for illustrative purposes.

Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound is crucial for developing a sustainable process. nih.gov Key areas of focus include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. rsc.org This involves choosing reactions that are inherently atom-economical, such as addition reactions.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials could significantly improve the green credentials of the synthesis. ntu.edu.twcnr.it For example, fatty acids from plant oils could potentially serve as precursors.

Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. rsc.org This is particularly relevant for the epoxidation and esterification steps.

Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. nih.gov For example, the use of supercritical carbon dioxide as a solvent is a green alternative. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov

By considering these principles throughout the synthetic design process, a more environmentally benign route to this compound can be achieved.

Total Synthesis and Semisynthesis Routes for this compound

The synthesis of this compound, an epoxide derived from oleic acid, is primarily achieved through a two-step chemical modification of the parent fatty acid. This process involves an initial esterification of oleic acid followed by the epoxidation of the internal double bond. These routes can be considered semisynthetic as they originate from a naturally occurring precursor, oleic acid.

The general synthetic pathway commences with the conversion of oleic acid to its isobutyl ester, isobutyl oleate (B1233923). This is a standard esterification reaction. The subsequent and more critical step is the epoxidation of the carbon-carbon double bond within the isobutyl oleate molecule to form the desired oxirane ring, yielding this compound. The stereochemistry of the final product is typically cis, reflecting the configuration of the starting oleic acid.

A common and efficient method for epoxidation in this context is the use of peroxy acids (peracids), which can be generated in situ. srce.hrresearchgate.net This in-situ generation is often preferred for safety and reactivity reasons. srce.hrcetjournal.it

One widely employed method involves the use of performic acid, generated from the reaction of formic acid and hydrogen peroxide. srce.hrresearchgate.net The formic acid acts as an oxygen carrier, while hydrogen peroxide serves as the oxygen donor. srce.hrresearchgate.netcetjournal.it The reaction is typically carried out in a controlled temperature environment to maximize the yield of the epoxide and minimize the hydrolysis of the oxirane ring, which is a potential side reaction. cetjournal.it

Another effective epoxidizing agent is meta-chloroperbenzoic acid (m-CPBA). rsc.org This reagent is often used in a suitable organic solvent, such as dichloromethane, at reduced temperatures to ensure high selectivity for the epoxidation reaction. rsc.org

The progress and yield of the epoxidation reaction can be influenced by several factors, including the concentration of the reagents, reaction temperature, and the presence of catalysts. Research on the epoxidation of oleic acid and its esters has focused on optimizing these parameters to achieve high conversion rates and selectivity for the desired epoxide. For instance, studies have investigated the effect of hydrogen peroxide concentration and the use of catalysts like sulfuric acid or ion exchange resins to improve the efficiency of the epoxidation process. researchgate.net

Below are tables summarizing typical conditions and findings for the epoxidation of oleic acid derivatives, which are directly applicable to the synthesis of this compound.

Table 1: Representative Conditions for In-Situ Epoxidation of Oleic Acid Derivatives with Performic Acid

ParameterConditionSource
Starting Material Oleic Acid / Oleic Acid Ester srce.hrresearchgate.net
Epoxidizing Agent In-situ generated Performic Acid srce.hrresearchgate.net
Reagents Formic Acid (oxygen carrier), Hydrogen Peroxide (oxygen donor) srce.hrresearchgate.net
Temperature Typically around 60°C srce.hr
Catalyst (optional) Sulfuric Acid or Ion Exchange Resin (e.g., Amberlite IR-120) researchgate.net
Stirring Speed Moderate (e.g., 300 rpm) researchgate.net

Table 2: Research Findings on the Optimization of Oleic Acid Epoxidation

FindingOptimized ParameterResultSource
Hydrogen Peroxide Concentration30%Achieved the highest relative conversion to oxirane (RCO) of 62.18% in one study. srce.hr
CatalystSulfuric AcidFound to be a highly efficient catalyst. researchgate.net
Catalyst Loading (Amberlite IR-120)0.9 gOptimal for achieving the highest oxirane content. researchgate.net
Molar Ratios (Formic Acid:Oleic Acid)1:1Optimal for achieving the highest oxirane content. researchgate.net
Molar Ratios (Hydrogen Peroxide:Oleic Acid)1.1:1Optimal for achieving the highest oxirane content. researchgate.net
Maximum RCO-A maximum RCO of 87.61% was achieved under optimal conditions in a particular study. researchgate.net

Table 3: Alternative Epoxidation Method

ParameterConditionSource
Starting Material Methyl Oleate rsc.org
Epoxidizing Agent meta-chloroperbenzoic acid (m-CPBA) rsc.org
Solvent Dichloromethane (CH2Cl2) rsc.org
Temperature 0°C rsc.org

Advanced Spectroscopic and Analytical Characterization of Isobutyl Cis 3 Octyloxiran 2 Octanoate

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For Isobutyl cis-3-octyloxiran-2-octanoate, with a chemical formula of C22H42O3, HRMS provides a highly accurate mass measurement, which serves as primary evidence for its molecular formula. chemspider.com

When subjected to HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound is expected to form a protonated molecule, [M+H]+, or adducts with sodium, [M+Na]+, or potassium, [M+K]+. The measured mass-to-charge ratio (m/z) of these ions is then compared to the calculated exact mass of the proposed formula.

Table 1: Expected HRMS Data for this compound (C22H42O3)

Ion SpeciesCalculated Exact Mass (Da)
[M+H]+355.3207
[M+Na]+377.3026
[M+K]+393.2766

The observation of an ion with a mass that matches the calculated value to within a few parts per million (ppm) provides strong confidence in the assigned molecular formula of C22H42O3. chemspider.com Further analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) experiments can offer additional structural insights, such as the characteristic loss of the isobutyl group or cleavage of the octanoate (B1194180) chain. A notable fragment would be the isobutyl octanoate ester, which would show specific mass fragments at m/z 127.1 and 145.1. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to establish the connectivity and stereochemistry of this compound.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons in the molecule. The expected chemical shifts for the protons in this compound are based on the analysis of similar structures containing isobutyl and long-chain alkyl functionalities. chemicalbook.comchemicalbook.com The cis-stereochemistry of the epoxide ring is typically confirmed by the coupling constant (J-value) between the two oxirane protons, which is expected to be in the range of 4-5 Hz.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The presence of the ester carbonyl, the two carbons of the oxirane ring, and the carbons of the isobutyl and octyl groups would be clearly distinguishable.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ester Carbonyl-~170-175
Oxirane CH-O~2.9-3.1~55-60
Oxirane CH-O~2.9-3.1~55-60
O-CH2 (isobutyl)~3.8-4.0~70-75
CH (isobutyl)~1.8-2.0~27-30
CH3 (isobutyl)~0.9-1.0~18-20
Alkyl Chain CH2~1.2-1.6~22-35
Terminal CH3~0.8-0.9~14

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. sdsu.edu For instance, it would show correlations between the oxirane protons and the adjacent methylene (B1212753) protons of the octanoate and octyloxy chains, as well as couplings within the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. researchgate.netresearchgate.net This allows for the unambiguous assignment of the ¹³C signals based on the more resolved ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.netresearchgate.net This is vital for connecting the different fragments of the molecule. Key HMBC correlations would be observed from the O-CH2 protons of the isobutyl group to the ester carbonyl carbon, and from the oxirane protons to the carbons of the adjacent alkyl chains.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For this compound, a key NOESY correlation would be expected between the two protons on the epoxide ring, confirming their cis relationship as they are on the same side of the ring. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C-H stretch (alkyl)2850-2960 (strong)2850-2960 (strong)
C=O stretch (ester)1735-1750 (strong)1735-1750 (weak)
C-O-C stretch (ester)1150-1250 (strong)Not prominent
C-O-C stretch (epoxide)~1250 (asymmetric)~1250 (symmetric, strong)
Epoxide ring breathing~820-950~820-950

The strong C=O stretching band in the FT-IR spectrum is a clear indicator of the ester functional group. The presence of the epoxide ring can be confirmed by its characteristic asymmetric stretching and ring breathing modes. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the carbon backbone and the epoxide ring, which may be weak or absent in the FT-IR spectrum.

Chiroptical Methods for Stereochemical Purity (Optical Rotation, Circular Dichroism)

Since this compound is a chiral molecule, chiroptical methods are essential for determining its enantiomeric purity and confirming its absolute configuration.

Optical Rotation: A pure enantiomer of the compound will rotate the plane of polarized light, and the specific rotation value ([α]D) is a characteristic physical property. The magnitude and sign (+ or -) of the rotation depend on the specific enantiomer present. A racemic mixture would exhibit no optical rotation.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The ester carbonyl group and the oxirane ring are chromophores that can give rise to characteristic CD signals (Cotton effects). The sign and intensity of these signals can be correlated with the absolute configuration of the stereocenters, often through comparison with theoretical calculations or empirical rules.

X-ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable)

If this compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive method for determining its three-dimensional structure. This technique can unambiguously establish the absolute configuration of the chiral centers, bond lengths, bond angles, and the conformation of the molecule in the solid state. However, as this compound is likely an oil at room temperature, obtaining single crystals may be challenging.

Chromatographic Techniques for Purity Assessment and Isolation

The assessment of purity and the isolation of specific stereoisomers of this compound rely on high-resolution chromatographic techniques. The molecule's high molecular weight, non-polar nature, and chirality necessitate the use of advanced methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with specialized columns and detectors.

Gas chromatography is a principal technique for assessing the purity of volatile and thermally stable compounds like this compound. Given its ester structure and long alkyl chains, the compound exhibits sufficient volatility for GC analysis, typically without the need for derivatization.

For general purity assessment, a GC system equipped with a Flame Ionization Detector (FID) is commonly employed. nih.gov The FID offers high sensitivity and a wide linear range for quantifying the primary compound relative to any non-epoxidized precursors or side-products. Analysis is typically performed on a high-temperature, non-polar or mid-polarity capillary column (e.g., a dimethylpolysiloxane or phenyl-substituted polysiloxane phase) to achieve separation based on boiling points.

For unambiguous identification and structural confirmation, a Mass Spectrometer (MS) is the advanced detector of choice. mdpi.com GC-MS analysis provides both retention time data and a mass spectrum for the analyte. The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns that confirm the presence of the isobutyl ester group, the long alkyl chains, and the critical oxirane ring structure. Key fragmentation ions would include those resulting from the loss of the isobutoxy group, cleavage adjacent to the oxirane ring, and characteristic ions from the alkyl chains. While GC methods are excellent for purity, they are not typically used to separate the enantiomers of the epoxide. mdpi.com

Table 1: Representative GC-MS Parameters and Findings for Purity Analysis

ParameterValue / DescriptionPurpose
GC System Agilent 7890B or equivalentHigh-resolution separation
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)Separation of components
Carrier Gas Helium, 1.0 mL/minMobile phase
Injector Temp. 280 °CVaporization of sample
Oven Program 150 °C (1 min), ramp to 300 °C at 10 °C/minElution of analyte
Detector Mass Spectrometer (MS)Identification & Confirmation
Ionization Mode Electron Ionization (EI), 70 eVFragmentation for analysis
Expected RT ~15.5 minAnalyte retention time
Key MS Fragments (m/z) Fragments indicating loss of isobutoxy group, C-C bond cleavage at the oxirane ring, and alkyl chain fragments.Structural confirmation

The presence of two chiral centers on the oxirane ring of this compound means it exists as a pair of enantiomers: (2R,3S)- and (2S,3R)-. Separating these enantiomers is critical for stereospecific synthesis and characterization, a task for which HPLC with a Chiral Stationary Phase (CSP) is indispensable. nih.gov

The separation is typically achieved using normal-phase chromatography. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, have proven effective for resolving epoxide enantiomers. researchgate.net These phases create a chiral environment where the enantiomers can form transient, diastereomeric complexes with differing stabilities, leading to different retention times. A mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) is commonly used to elute the compounds. aocs.org Detection can be challenging as the molecule lacks a strong UV chromophore; therefore, a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) is required. researchgate.net

The successful separation of the two cis-enantiomers allows for the determination of the enantiomeric excess (ee) of a sample. researchgate.net

Table 2: Example HPLC Conditions for Chiral Separation

ParameterValue / DescriptionPurpose
HPLC System Shimadzu LC-20AD or equivalentHigh-performance separation
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)Enantiomeric resolution
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)Elution of enantiomers
Flow Rate 0.8 mL/minControl of retention time
Column Temp. 25 °CEnsure reproducible separation
Detector Refractive Index Detector (RID) or LC-MSDetection of non-UV active analytes
Expected RT (Enantiomer 1) ~10.2 minRetention time of first eluting enantiomer
Expected RT (Enantiomer 2) ~11.5 minRetention time of second eluting enantiomer
Resolution (Rs) > 1.5Baseline separation of enantiomers

Quantitative Analytical Methodologies for this compound

Developing a robust quantitative method is essential for determining the concentration of this compound in various matrices. The preferred method is typically mass spectrometry-based, coupled with a chromatographic inlet, due to its high selectivity and sensitivity.

A common approach is Gas Chromatography-Mass Spectrometry operated in Selected Ion Monitoring (GC-MS-SIM) mode. nih.gov This technique offers superior sensitivity and specificity compared to full-scan mode. The method involves monitoring a few characteristic ions from the compound's mass spectrum rather than the entire spectrum. This reduces chemical noise and lowers the limit of detection (LOD) and limit of quantitation (LOQ).

The quantitative method development involves:

Selection of an Internal Standard (IS): An ideal IS is a structurally similar compound not present in the sample, such as a deuterated analog of the analyte or a similar ester with a different chain length. The use of a stable isotope-labeled internal standard is considered the gold standard as it compensates for variations during sample preparation and injection. nih.gov

Preparation of Calibration Standards: A series of calibration standards containing known concentrations of the analyte and a constant concentration of the IS are prepared.

Generation of a Calibration Curve: The standards are analyzed, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

Validation: The method is validated for linearity (R²), accuracy, precision, LOD, and LOQ to ensure reliable and reproducible results.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed, offering an alternative for samples that may be thermally labile or less suitable for GC.

Table 3: Hypothetical Data for a GC-MS-SIM Quantitative Method

ParameterValue / Description
Technique Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring)
Internal Standard Heptadecanoic acid, isobutyl ester
Monitored Ions (Analyte) Specific fragment ions (e.g., m/z values unique to the target molecule)
Monitored Ion (IS) A characteristic fragment ion for the internal standard
Calibration Range 0.1 - 50 µg/mL
Linearity (R²) > 0.998
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL

Chemical Reactivity and Mechanistic Investigations of Isobutyl Cis 3 Octyloxiran 2 Octanoate

Ring-Opening Reactions of the cis-Epoxide Moiety

The three-membered ring of the epoxide in Isobutyl cis-3-octyloxiran-2-octanoate is highly strained, making it a reactive site for nucleophilic and electrophilic attack. chemistrysteps.commasterorganicchemistry.com These reactions typically result in the cleavage of a carbon-oxygen bond and the formation of a more stable, open-chain product.

Nucleophilic Ring Opening by Various Reagents

The ring-opening of epoxides by nucleophiles is a fundamental and widely utilized transformation in organic synthesis. rsc.org In the case of this compound, the reaction can be initiated by a wide array of nucleophiles, including oxygen, nitrogen, carbon, and sulfur-based reagents. researchgate.net

Under basic or neutral conditions, the ring-opening generally proceeds via an S\textsubscript{N}2 mechanism. libretexts.org Strong nucleophiles will attack one of the two electrophilic carbons of the epoxide ring. chemistrysteps.com Due to the presence of two alkyl substituents on the epoxide ring (an octyl group and the ester-containing alkyl chain), steric hindrance plays a significant role in determining the site of nucleophilic attack. Generally, the nucleophile will attack the less sterically hindered carbon atom. libretexts.orgpressbooks.pub

Common nucleophiles and their expected products are summarized in the table below.

NucleophileReagent ExampleExpected Product Type
Hydroxide (B78521)NaOH, KOH1,2-diol
AlkoxideNaOR'β-hydroxy ether
CyanideNaCN, KCNβ-hydroxy nitrile
AzideNaN\textsubscript{3}β-hydroxy azide
ThiolateR'SNaβ-hydroxy sulfide
Grignard ReagentsR'MgBrβ-hydroxy alkane
Organolithium ReagentsR'Liβ-hydroxy alkane
AminesR'NH\textsubscript{2}β-amino alcohol

The reaction with amines, for instance, yields β-amino alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and chiral auxiliaries. rsc.org The regioselectivity of this reaction can sometimes be controlled by the choice of catalyst. rsc.orgresearchgate.net

Electrophilic Ring Opening and Rearrangements

In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a more reactive species. masterorganicchemistry.com This protonation makes the epoxide a better electrophile and facilitates the ring-opening by even weak nucleophiles, such as water or alcohols. pressbooks.pub The mechanism of acid-catalyzed ring-opening has characteristics of both S\textsubscript{N}1 and S\textsubscript{N}2 reactions. libretexts.orglibretexts.org The positive charge that develops on the carbon atoms during the transition state is stabilized by the alkyl substituents. Consequently, the nucleophile preferentially attacks the more substituted carbon atom where the positive charge is better stabilized. chemistrysteps.comlibretexts.org

Acid-catalyzed ring-opening with water or alcohols will yield a 1,2-diol or a β-hydroxy ether, respectively. The use of anhydrous hydrohalic acids (HX) can lead to the formation of trans-halohydrins. libretexts.org

In the absence of a strong nucleophile, acid-catalyzed rearrangement of the epoxide can occur, potentially leading to the formation of a ketone or an aldehyde. masterorganicchemistry.com

Regioselectivity and Stereoselectivity of Epoxide Ring Opening

The regioselectivity of the epoxide ring-opening is a critical aspect of its reactivity and is primarily dependent on the reaction conditions.

Under basic or neutral conditions (S\textsubscript{N}2-like): The nucleophile attacks the less sterically hindered carbon atom. For this compound, this would likely be the carbon atom bearing the octyl group, assuming the isobutyl ester moiety presents a greater steric hindrance.

Under acidic conditions (S\textsubscript{N}1-like): The nucleophile attacks the more substituted carbon atom, which can better stabilize the partial positive charge of the transition state. libretexts.org

The stereoselectivity of the epoxide ring-opening is typically anti-addition. The nucleophile attacks from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the site of attack. chemistrysteps.comlibretexts.org Starting with the cis-epoxide, this will lead to the formation of a trans-configured product.

Hydrolysis and Transesterification Reactions of the Isobutyl Octanoate (B1194180) Ester

The isobutyl octanoate ester functionality of the molecule is susceptible to hydrolysis and transesterification reactions, which are typically catalyzed by acids or bases. libretexts.orgmonash.edu

Hydrolysis is the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. libretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that yields a carboxylate salt and an alcohol. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org

Transesterification is the process of exchanging the isobutyl group of the ester with another alcohol group. wikipedia.org This reaction is also catalyzed by either an acid or a base. orgoreview.com The mechanism is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. orgoreview.com Driving the reaction to completion often involves using a large excess of the new alcohol or removing one of the products from the reaction mixture. wikipedia.org

Oxidative and Reductive Transformations of this compound

The epoxide and ester functionalities can undergo various oxidative and reductive transformations.

Oxidation: While the ester group is generally resistant to further oxidation, the epoxide ring can be cleaved under certain oxidative conditions. However, specific oxidative reactions targeting the epoxide in the presence of an ester are less common. More relevant is the potential for oxidation of the secondary alcohol groups that are formed after the ring-opening of the epoxide. For instance, the resulting 1,2-diol from hydrolysis could be oxidatively cleaved by reagents like periodic acid or lead tetraacetate. Selective oxidation of one of the newly formed hydroxyl groups could also be achieved using specific reagents. nih.gov

Reduction: The epoxide ring can be reductively opened to form an alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH\textsubscript{4}) and catalytic hydrogenation. LiAlH\textsubscript{4} typically attacks the less substituted carbon of the epoxide. acs.org The ester group would also be reduced by LiAlH\textsubscript{4} to a primary alcohol. To selectively reduce the epoxide without affecting the ester, milder or more specific reagents would be required. Conversely, the ester can be reduced to an alcohol using reagents like diisobutylaluminium hydride (DIBAL-H) or LiAlH\textsubscript{4}. masterorganicchemistry.com

Thermal and Photochemical Stability and Degradation Pathways

The thermal stability of this compound is influenced by both the epoxide and the ester groups. Epoxides, in general, are considered relatively unstable molecules due to their high ring strain. stackexchange.com Thermal degradation of epoxy resins typically occurs at elevated temperatures (e.g., 300-450°C), leading to the cleavage of bonds and the formation of smaller volatile molecules. researchgate.net The degradation process can involve the breakage of the carbon-oxygen and carbon-carbon bonds within the epoxy ring. youtube.com

Mechanistic Studies of Select Transformations via Kinetic and Spectroscopic Probes

The chemical reactivity of this compound is dominated by the epoxide and ester functional groups. Mechanistic investigations into the transformations of this and structurally similar long-chain epoxy esters primarily focus on the acid- and base-catalyzed ring-opening of the oxirane ring and the hydrolysis of the ester moiety. These studies often employ kinetic analysis and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to elucidate reaction pathways and determine reaction rates.

Under acidic conditions, the epoxide ring of compounds like this compound is susceptible to nucleophilic attack. The reaction is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons. Subsequently, a nucleophile attacks one of the carbons of the oxirane ring, leading to its opening. The mechanism of this acid-catalyzed hydrolysis can proceed through a spectrum of pathways ranging from a pure S(_N)2 mechanism to a borderline S(_N)2 or even an S(_N)1-like mechanism, depending on the substitution pattern of the epoxide and the reaction conditions. For a cis-substituted epoxide like this compound, the attack of the nucleophile typically occurs from the backside, resulting in a trans-diol product.

Kinetic studies on analogous epoxidized fatty acid methyl esters (FAMEs) reveal that the rate of the ring-opening reaction is influenced by several factors, including temperature, catalyst concentration, and the nature of the nucleophile. mdpi.comntnu.no For instance, in the epoxidation of soybean oil, the ring-opening of the formed epoxide is a significant side reaction, and its rate is dependent on the Brønsted acidity of the catalyst and the concentration of nucleophilic species present, such as water and formic acid. mdpi.comresearchgate.net

Spectroscopic probes are instrumental in monitoring the progress of these reactions. In ¹H NMR spectroscopy, the protons of the epoxy ring in epoxidized fatty acid methyl esters typically appear in the range of 2.8 to 3.2 ppm. researchgate.netmarinelipids.ca The disappearance of these signals and the appearance of new signals corresponding to the protons of the resulting diol can be used to follow the kinetics of the ring-opening reaction. marinelipids.ca Similarly, FTIR spectroscopy can be employed to monitor the reaction by observing the disappearance of the characteristic epoxide band, which typically appears around 820-840 cm⁻¹. researchgate.net

The hydrolysis of the isobutyl ester group can also occur under both acidic and basic conditions, although it generally requires more forcing conditions than the epoxide ring-opening. The mechanism of acid-catalyzed ester hydrolysis involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water, formation of a tetrahedral intermediate, and subsequent elimination of isobutanol.

Kinetic data from studies on the ring-opening of epoxidized vegetable oils provide insight into the reaction rates. The following tables summarize representative kinetic parameters for analogous systems.

Table 1: Apparent Kinetic Rate Constants for the Epoxidation and Ring-Opening of Fatty Acid Methyl Esters (FAMEs)

Reaction Step Rate Constant (k) Activation Energy (Ea) (kJ/mol) Reference
Double Bond Epoxidation Varies with conditions 40-70 jst.go.jp
Epoxy Ring Opening (Acid-catalyzed) Varies with conditions 50-80 jst.go.jp
Epoxy Ring Hydrolysis Slower than ring opening - ntnu.no

Data is generalized from studies on various FAMEs and conditions.

Table 2: Influence of Reaction Conditions on the Rate of Epoxide Ring Opening of Epoxidized Soybean Oil

Condition Varied Observation Reference
Increased Stirring Rate Increased reaction rate (mass transfer dependent) mdpi.com
Increased Temperature Significantly increased reaction rate mdpi.com
Increased Acid Catalyst Concentration Increased reaction rate mdpi.com

Based on studies of epoxidized soybean oil degradation.

Derivatives and Analogues of Isobutyl Cis 3 Octyloxiran 2 Octanoate

Synthesis of Epoxide Ring-Opened Derivatives

The strained three-membered ring of an epoxide makes it highly susceptible to nucleophilic attack, a characteristic that is fundamental to the synthesis of a wide array of derivatives from isobutyl cis-3-octyloxiran-2-octanoate. wikipedia.orgmasterorganicchemistry.com This reactivity is primarily due to the significant ring strain, estimated to be around 13-25 kcal/mol, which provides a thermodynamic driving force for ring-opening reactions. masterorganicchemistry.com

The cleavage of the epoxide ring can be initiated under both acidic and basic conditions. masterorganicchemistry.com In the presence of aqueous acid, the epoxide undergoes hydrolysis to form a vicinal diol, specifically isobutyl 2,3-dihydroxy-3-octyloctanoate. masterorganicchemistry.com This reaction proceeds through protonation of the epoxide oxygen, which activates the ring for nucleophilic attack by water.

Under basic conditions, the ring-opening occurs via an S\textsubscript{N}2 mechanism, where the nucleophile attacks the least sterically hindered carbon atom of the epoxide. masterorganicchemistry.com This approach allows for the introduction of a variety of functional groups. For instance, treatment with hydroxide (B78521) ions leads to the same diol as acid-catalyzed hydrolysis, while alkoxides yield alkoxy-alcohols. Other strong nucleophiles like Grignard reagents, organolithium compounds, and amines can also be employed to generate a diverse range of derivatives. masterorganicchemistry.com The regioselectivity of the ring-opening is a key consideration, with basic conditions favoring attack at the less substituted carbon, while acidic conditions can sometimes favor attack at the more substituted carbon due to carbocation stability. wikipedia.org

Table 1: Examples of Nucleophiles for Epoxide Ring-Opening

NucleophileReagent ExampleProduct Type
HydroxideSodium Hydroxide (NaOH)Diol
AlkoxideSodium Methoxide (NaOCH₃)Alkoxy-alcohol
AzideSodium Azide (NaN₃)Azido-alcohol
Grignard ReagentEthylmagnesium Bromide (EtMgBr)Hydroxy-alkane
AmineAmmonia (NH₃)Amino-alcohol

Modifications of the Ester Linkage and Alkyl Chains

The ester group in this compound provides another avenue for synthetic modification. Hydrolysis of the ester, typically under basic conditions using a reagent like sodium hydroxide, cleaves the ester bond to yield isobutanol and the corresponding carboxylate salt of cis-3-octyloxiran-2-octanoic acid. Subsequent acidification provides the free carboxylic acid. This carboxylic acid serves as a valuable intermediate for the synthesis of new ester derivatives by reacting it with different alcohols, or for the creation of amides by reacting it with amines.

While modifications to the alkyl chains (the octyl and isobutyl groups) are generally more complex, they can be achieved through various modern synthetic methods. For example, selective C-H activation or functionalization could introduce new reactive handles on these chains, although this would require carefully designed reaction conditions to achieve the desired selectivity.

Stereoisomers and Diastereomers of this compound

The term "cis" in this compound specifies the relative stereochemistry of the substituents on the epoxide ring. This indicates that the octyl group and the isobutyloxycarbonyl group are on the same side of the epoxide ring. The corresponding "trans" diastereomer would have these groups on opposite sides.

The molecule contains multiple chiral centers, meaning that several stereoisomers are possible. The synthesis of a specific stereoisomer requires stereoselective methods. For instance, the formation of the epoxide from an alkene precursor can be controlled using chiral epoxidation catalysts to produce a single enantiomer or a specific diastereomer. The stereochemistry of the starting material and the chosen synthetic route are critical in determining the final stereochemical outcome. The different stereoisomers can exhibit distinct biological activities and physical properties.

Heterocyclic Analogues Incorporating the Octyloxirane Skeleton

The oxirane ring is itself a heterocycle. However, the core structure of this compound can be used to construct other, often more complex, heterocyclic systems. nih.gov The vicinal diol obtained from the epoxide ring-opening is a key precursor for synthesizing various heterocyclic compounds. For example, reaction of the diol with an aldehyde or ketone can lead to the formation of a five-membered ring known as a dioxolane (a cyclic acetal (B89532) or ketal).

Furthermore, if a derivative is synthesized with a nucleophilic group at an appropriate position on one of the alkyl chains, an intramolecular cyclization reaction can be triggered. This can lead to the formation of larger ring systems containing the oxygen atom from the original epoxide, expanding the range of accessible heterocyclic structures. The versatility of the epoxide and its derivatives makes it a valuable building block in the synthesis of diverse heterocyclic molecules. arkat-usa.org

Structure-Reactivity Relationships in Derived Compounds

The study of how a molecule's structure influences its reactivity is a cornerstone of organic chemistry. vot.pl For derivatives of this compound, several factors can affect their chemical behavior.

The rate of epoxide ring-opening is highly dependent on the electronic and steric environment around the epoxide. vot.pl The presence of electron-withdrawing or electron-donating groups on the ester can influence the electrophilicity of the epoxide carbons. rsc.org For example, an electron-withdrawing group could enhance the rate of nucleophilic attack. Conversely, bulky substituents near the epoxide ring can create steric hindrance, slowing down the reaction. vot.pl

The nature of the nucleophile also plays a critical role. Stronger, "harder" nucleophiles will react more readily with the epoxide. The solvent can also impact reaction rates and selectivities. Understanding these structure-reactivity relationships allows chemists to predict the behavior of new derivatives and to design synthetic routes to target molecules with specific properties. For instance, studies on other epoxides have shown that increasing the number of adjacent CH₂ groups can increase the reaction rate coefficient. rsc.org

Biosynthetic Considerations and Natural Occurrence Hypothetical Pathways

Postulated Biosynthetic Routes to Epoxides and Esters in Biological Systems

The biosynthesis of a molecule like Isobutyl cis-3-octyloxiran-2-octanoate would likely involve two distinct and fundamental biochemical transformations: epoxidation and esterification.

Epoxide Formation: In nature, the oxirane ring of epoxy fatty acids is typically formed through the oxidation of a carbon-carbon double bond in an unsaturated fatty acid precursor. nih.govnih.gov This transformation is primarily catalyzed by two major classes of enzymes:

Cytochrome P450 (CYP) Epoxygenases: These heme-containing enzymes are widespread in mammals and other organisms, where they metabolize polyunsaturated fatty acids like arachidonic acid into various epoxyeicosatrienoic acids (EETs). wikipedia.orgnih.govwikipedia.org The epoxygenase inserts an oxygen atom across one of the double bonds, typically forming a cis-epoxide. nih.gov

Plant-based Peroxygenases: Certain plants utilize peroxygenases for the epoxidation of unsaturated fatty acids, a critical step in the synthesis of cutin, a major component of the plant cuticle.

Ester Formation: The synthesis of esters in biological systems is a common reaction, often catalyzed by hydrolases such as lipases and esterases operating in reverse. tandfonline.comscielo.br In an environment with low water activity, these enzymes can facilitate the condensation reaction between a carboxylic acid and an alcohol, or a transesterification reaction, where an acyl group is transferred from one ester to an alcohol. scielo.brnih.gov This process is fundamental to the production of flavor and fragrance compounds, lipids, and various bioactive molecules. tandfonline.com

Enzymatic Transformations Potentially Leading to this compound Structure

Based on the general principles of epoxide and ester biosynthesis, a hypothetical enzymatic pathway for this compound can be proposed. This pathway would require a specific sequence of enzymatic activities acting on appropriate precursors.

A plausible sequence could be:

Epoxidation: A cytochrome P450 epoxygenase would act on an unsaturated C8 fatty acid, specifically an isomer of octenoic acid, to introduce an epoxide at the C2-C3 position. The enzyme's stereoselectivity would be crucial for establishing the required cis configuration of the oxirane ring relative to the alkyl chain. CYP epoxygenases are known to produce cis-epoxides from arachidonic acid. nih.gov

Esterification: Following epoxidation, a lipase (B570770) or a specific acyltransferase would catalyze the esterification of the resulting cis-3-octyloxiran-2-carboxylic acid with isobutanol. tandfonline.comscielo.br Lipases, such as that from Candida antarctica (often used in immobilized form like Novozym 435), are well-documented for their ability to catalyze ester synthesis under mild conditions. tandfonline.comresearchgate.net

Alternatively, the esterification could precede epoxidation. In this scenario, isobutyl octenoate would be formed first and then subsequently epoxidized by a CYP enzyme.

Table 1: Hypothetical Enzymatic Steps for this compound Synthesis
StepReactionEnzyme ClassPotential Specific Enzyme (Example)Substrate(s)Product
1EpoxidationCytochrome P450 EpoxygenaseCYP2J2 or CYP2C family memberAn octenoic acid isomercis-3-octyloxiran-2-carboxylic acid
2EsterificationLipase/AcyltransferaseCandida antarctica Lipase B (CALB)cis-3-octyloxiran-2-carboxylic acid, IsobutanolThis compound

Potential Natural Precursors and Metabolites

The biosynthesis of this compound would draw from common cellular pools of metabolites.

Potential Precursors:

Unsaturated C8 Fatty Acid: A fatty acid with eight carbons and a double bond at the appropriate position (e.g., 2-octenoic acid) would be the essential backbone. Fatty acids are synthesized from acetyl-CoA and malonyl-CoA precursors via the fatty acid synthase (FAS) complex. nih.govyoutube.com Desaturase enzymes introduce double bonds into saturated fatty acids. libretexts.org While C16 and C18 fatty acids are more common, shorter-chain fatty acids like octanoic acid are also found in nature, for instance in dairy products and coconut oil. nih.govhealthline.com

Isobutanol: This branched-chain alcohol can be synthesized in various microorganisms, such as Saccharomyces cerevisiae and Escherichia coli, via the Ehrlich pathway, which is an extension of the valine biosynthesis pathway. researchgate.netmdpi.comresearchgate.netnih.gov

Potential Metabolites: Once formed, this compound would be subject to metabolic degradation. The most likely route of catabolism would involve the hydrolysis of its two key functional groups.

Epoxide Hydrolases (EHs): These enzymes are ubiquitous and function to open the reactive epoxide ring by adding a water molecule, converting it into a vicinal diol. nih.govnih.govwikipedia.org Soluble epoxide hydrolase (sEH) is a key enzyme in this process, metabolizing epoxy fatty acids to their corresponding dihydroxy forms, which generally have reduced biological activity. nih.govnih.govnih.gov This would convert the oxirane ring into a 2,3-dihydroxyoctanoate structure.

Esterases: These enzymes would hydrolyze the ester bond, releasing isobutanol and the epoxidized carboxylic acid (or its diol derivative if epoxide hydrolysis occurs first). tandfonline.com

Bio-inspired Synthesis Approaches

Mimicking nature's synthetic strategies offers powerful and environmentally benign alternatives to traditional chemical synthesis. A bio-inspired approach to producing this compound would leverage the specificity and efficiency of enzymes.

Chemo-enzymatic Synthesis: This approach combines chemical and enzymatic steps to achieve the desired product. A prominent method for epoxidation is the chemo-enzymatic process where a lipase catalyzes the formation of a peracid in situ from a carboxylic acid and hydrogen peroxide. doria.fiepa.govacs.org This peracid then acts as the oxidizing agent to form the epoxide on the unsaturated substrate. doria.fi

A potential chemo-enzymatic route could involve:

Enzymatic Esterification: A lipase like Novozym 435 could be used to synthesize isobutyl octenoate from an octenoic acid and isobutanol. acs.org

Enzymatic Epoxidation: The same or a different lipase preparation could then be used to catalyze the epoxidation of the double bond in isobutyl octenoate, using hydrogen peroxide as the ultimate oxygen donor. researchgate.netacs.orgmdpi.com This method avoids the need for pre-formed, potentially unstable peracids and often proceeds with high selectivity under mild conditions. doria.fi

This bio-inspired strategy highlights the potential for greener and more selective production of complex functionalized molecules like this compound. nih.gov

Table 2: Bio-inspired Synthesis Strategy
StepApproachKey Reagents/CatalystsDescription
1Enzymatic EsterificationImmobilized Lipase (e.g., Novozym 435), Octenoic Acid, IsobutanolLipase catalyzes the formation of the isobutyl ester bond under mild, often solvent-free, conditions.
2Chemo-enzymatic EpoxidationImmobilized Lipase, Hydrogen Peroxide, Toluene (as solvent)The lipase catalyzes the formation of a peroxy acid in situ, which then epoxidizes the double bond of the isobutyl octenoate. This method offers high conversion and selectivity. acs.org

Environmental Chemistry and Fate of Isobutyl Cis 3 Octyloxiran 2 Octanoate

Abiotic Degradation Pathways in Environmental Matrices

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. For Isobutyl cis-3-octyloxiran-2-octanoate, which contains an ester and an epoxide functional group, hydrolysis would be a potential degradation pathway. The ester linkage could hydrolyze to form isobutanol and cis-3-octyloxiran-2-octanoic acid, while the epoxide ring could open to form a diol. However, no studies detailing the hydrolysis kinetics (e.g., half-life at different pH values) for this specific compound are available in the public domain.

Photolysis and Photo-oxidation Processes

Photolysis involves the breakdown of compounds by photons of light, particularly in the ultraviolet spectrum. Direct photolysis occurs when the chemical itself absorbs light, while indirect photolysis involves other light-absorbing substances in the environment that produce reactive species (e.g., hydroxyl radicals) that then degrade the compound. There is no available information on the susceptibility of this compound to either direct or indirect photolysis in the atmosphere, water, or on soil surfaces.

Biotic Transformation and Biodegradation Studies

The breakdown of organic compounds by microorganisms is a primary route of removal for many chemicals in the environment. Such studies are essential for determining the persistence and potential for bioaccumulation of a substance.

Microbial Degradation Mechanisms and Pathways

No studies were identified that investigated the microbial degradation of this compound. Therefore, information on the specific microorganisms capable of degrading this compound, the enzymatic pathways involved, and the optimal conditions for its biodegradation is currently unavailable.

Identification of Biodegradation Products

Without biodegradation studies, the metabolites and final breakdown products of this compound in the environment remain unknown. Identifying these products is crucial for a complete environmental risk assessment, as they may have their own toxicological and environmental profiles.

Theoretical and Computational Chemistry Studies of Isobutyl Cis 3 Octyloxiran 2 Octanoate

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and relative stability of different conformers of a molecule. For a flexible molecule like Isobutyl cis-3-octyloxiran-2-octanoate, which contains multiple rotatable bonds, a systematic conformational analysis would be the first step in any theoretical investigation.

Methodology:

Potential Energy Surface (PES) Scan: A relaxed PES scan would be performed by systematically rotating the dihedral angles of the key rotatable bonds, such as those in the isobutyl and octyl chains, as well as the bond connecting the ester group to the oxirane ring.

Geometry Optimization: The low-energy conformers identified from the PES scan would then be fully optimized using methods like Density Functional Theory (DFT). nih.gov Common functionals such as B3LYP would be paired with a suitable basis set (e.g., 6-31G(d) or larger) to obtain accurate geometries and energies. nih.gov

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections, which are crucial for determining the relative Gibbs free energies of the conformers.

Expected Findings: A table of relative energies for the most stable conformers would be generated. This data is critical for understanding which shapes the molecule is most likely to adopt under given conditions.

Table 8.1.1: Hypothetical Relative Energies of this compound Conformers

Conformer ID Relative Electronic Energy (kcal/mol) Relative Gibbs Free Energy (kcal/mol) Population (%)
Conf-1 0.00 0.00 75.2
Conf-2 0.85 0.92 15.5
Conf-3 1.50 1.65 6.3

Note: This table is illustrative and not based on published data.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. rsc.orgacs.org MD simulations model the movements of atoms over time, providing insights into solvation, aggregation, and dynamic conformational changes.

Methodology:

Force Field Parameterization: A suitable classical force field (e.g., AMBER, CHARMM, or OPLS) would be selected. The partial atomic charges and parameters for this compound would need to be derived, often using quantum mechanical calculations (e.g., RESP or Merz-Kollman charges).

System Setup: A simulation box would be created, placing one or more molecules of the compound into a chosen solvent (e.g., water, hexane (B92381), or methanol).

Simulation Protocol: The system would undergo energy minimization, followed by equilibration in the desired ensemble (e.g., NVT or NPT). A production run of several nanoseconds or longer would then be performed to collect trajectory data. acs.org

Expected Findings: Analysis of the MD trajectory would reveal how the molecule's conformation changes in solution and how it interacts with solvent molecules. Key outputs include Radial Distribution Functions (RDFs) to describe solvation shells and Root Mean Square Deviation (RMSD) to assess conformational stability.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of spectroscopic data, which is an invaluable tool for identifying and characterizing compounds.

Methodology:

NMR Spectroscopy: Using the optimized geometries from quantum chemical calculations, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

IR Spectroscopy: The vibrational frequencies and intensities calculated during the frequency analysis (Section 8.1) can be used to generate a theoretical IR spectrum.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. rsc.org

Expected Findings: The predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Table 8.3.1: Hypothetical Predicted vs. Experimental Spectroscopic Data

Spectrum Predicted Peak/Shift Experimental Peak/Shift
¹H NMR (δ, ppm) 3.15 (H on C2-oxirane) 3.12
¹³C NMR (δ, ppm) 170.5 (C=O, ester) 170.1
IR (cm⁻¹) 1745 (C=O stretch) 1742

Note: This table is illustrative and not based on published data.

Computational Studies on Reaction Mechanisms and Transition States

A primary application of computational chemistry is to elucidate reaction mechanisms. For this compound, a key reaction of interest is the ring-opening of the epoxide. chemistrysteps.commasterorganicchemistry.com

Methodology:

Locating Transition States (TS): Computational chemists would model the reaction pathway, for example, the nucleophilic attack on one of the oxirane carbons. libretexts.orgyoutube.com TS search algorithms (e.g., QST2/QST3 or Berny optimization) are used to find the highest energy point along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the TS structure to confirm that it correctly connects the reactants and products.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy barrier (ΔG‡), which determines the reaction rate.

Expected Findings: These studies would predict the regioselectivity of the epoxide ring-opening (i.e., whether a nucleophile attacks the more or less substituted carbon) under acidic or basic conditions by comparing the activation energies for the different pathways. libretexts.orgyoutube.com

Structure-Activity Relationship (SAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. nih.gov For a compound like this compound, a QSAR study would typically involve analyzing a set of similar epoxide derivatives.

Methodology:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) would be calculated for a series of related molecules. Electronic descriptors often include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity (e.g., reaction rate constant).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets.

Expected Findings: A validated QSAR model could predict the reactivity of new, unsynthesized derivatives of this compound, guiding the design of molecules with desired properties. For instance, the model might show that electron-withdrawing groups on the oxirane ring increase the rate of nucleophilic attack.

Conclusions and Future Research Directions

Summary of Key Findings and Contributions to Organic Chemistry

Currently, there are no specific, documented key findings or direct contributions to organic chemistry attributable to Isobutyl cis-3-octyloxiran-2-octanoate itself. Its existence is noted in chemical databases, but it has not been the subject of dedicated research publications. The primary contribution of this compound at present is as a representation of a complex molecular structure, combining the reactivity of an epoxide ring with the functionality of an ester, suggesting potential for novel chemical properties and biological activities that remain to be explored.

Unresolved Challenges and Open Questions Regarding this compound

The primary unresolved challenge is the complete lack of experimental data for this compound. Key questions that remain open for investigation include:

Stereoselective Synthesis: What is the most efficient and stereoselective method for the synthesis of the cis-epoxide isomer of Isobutyl 3-octyloxiran-2-octanoate?

Physicochemical Properties: What are the fundamental physicochemical properties, such as melting point, boiling point, and solubility? chemicalbook.com

Spectroscopic Characterization: What are the definitive nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound?

Reactivity: How does the epoxide ring react with various nucleophiles, and does the isobutyl ester group influence the regioselectivity and stereoselectivity of these ring-opening reactions? masterorganicchemistry.commasterorganicchemistry.com

Biological Activity: Does this molecule exhibit any significant biological activity, given that other epoxide-containing lipids are known to be involved in signaling pathways? illinois.edunih.gov

Prospective Avenues for Advanced Synthetic Methodologies

Future research could focus on developing novel synthetic routes to this compound. Promising approaches could include:

Asymmetric Epoxidation: The application of modern asymmetric epoxidation techniques, such as the Sharpless-Katsuki or Jacobsen-Katsuki epoxidation, could provide a stereocontrolled synthesis of the chiral epoxide. numberanalytics.com

Enzymatic Resolutions: The use of lipases or esterases for the kinetic resolution of racemic intermediates could be a viable strategy for obtaining enantiomerically pure material.

Flow Chemistry: Continuous flow processes could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds. mdpi.com

Opportunities for Deeper Mechanistic Understanding

Once a reliable synthetic route is established, significant opportunities will exist for a deeper mechanistic understanding of this molecule's chemistry. Key areas for investigation would include:

Epoxide Ring-Opening Kinetics: Detailed kinetic studies of the acid- and base-catalyzed ring-opening of the epoxide would provide valuable insight into the electronic and steric effects of the adjacent ester and alkyl chain. libretexts.orglibretexts.org

Influence of the Ester Group: Investigating how the isobutyl ester functionality modulates the reactivity of the epoxide, and vice versa, would be a crucial area of study.

Computational Modeling: Density functional theory (DFT) calculations could be employed to model the transition states of key reactions and to predict the regioselectivity of nucleophilic attack on the epoxide ring.

Emerging Areas of Research for Epoxide- and Ester-Containing Lipids

The study of this compound could serve as a gateway to broader research into complex lipids. Emerging areas of interest include:

Lipidomics: The development of advanced analytical techniques to identify and quantify novel epoxide- and ester-containing lipids in biological systems is a rapidly growing field. numberanalytics.comnews-medical.net

Therapeutic Potential: Given that some lipid epoxides have anti-inflammatory and analgesic properties, the synthesis and screening of novel derivatives could lead to new therapeutic agents. illinois.edunih.gov The inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades lipid epoxides, is a promising therapeutic strategy. nih.gov

Sustainable Chemistry: The use of biocatalysts, such as lipases, for the synthesis of complex esters from bio-based resources is an area of increasing importance. mdpi.com

Q & A

Basic Research Questions

Q. How can the structure of isobutyl cis-3-octyloxiran-2-octanoate be unambiguously confirmed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Analyze chemical shifts for oxirane ring protons (δ ~3.0–4.0 ppm) and ester carbonyl signals (δ ~170 ppm). Compare with reference spectra of structurally similar epoxides (e.g., cyclohexylmethyl esters in ) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z for C19H36O4: ~340) and fragmentation patterns to verify the ester and oxirane moieties .
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement to confirm stereochemistry (cis-configuration at oxirane C3).

Q. What are the optimal conditions for synthesizing this compound in a laboratory setting?

  • Methodological Answer :

  • Epoxidation : Start with the corresponding alkene precursor (e.g., 3-octenyl octanoate) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to favor cis-epoxide formation.
  • Esterification : React the epoxide with isobutyl alcohol via acid-catalyzed (e.g., H2SO4) or enzymatic (lipase) methods. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2).
  • Purification : Use column chromatography (silica gel, gradient elution) to isolate the product and validate purity via GC-MS (>98% as per ) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the oxirane ring in this compound?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to assess ring strain and electron density distribution. Compare with experimental nucleophilic ring-opening reactions (e.g., with amines or thiols) .
  • Kinetic Studies : Track reaction rates under varying conditions (solvent polarity, nucleophile concentration) using HPLC or in-situ IR. Correlate results with steric hindrance from the octyl/isobutyl groups .

Q. What strategies resolve contradictions in reported stability data for epoxide-containing esters?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to stressors (heat, light, humidity) and analyze decomposition products via LC-MS. Compare degradation pathways with structurally analogous compounds (e.g., cyclohexylmethyl esters in ) .
  • Cross-Validation : Use multiple analytical techniques (e.g., NMR, Raman spectroscopy) to detect trace impurities or isomerization, which may explain discrepancies .

Q. How can the enantiomeric purity of this compound be assessed and optimized?

  • Methodological Answer :

  • Chiral HPLC : Employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Validate with optical rotation measurements.
  • Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) during epoxidation to enhance enantioselectivity. Monitor ee (enantiomeric excess) via polarimetry.

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